4,4'-[Oxybis(methylene)]bisbenzoic acid is a significant organic compound with the molecular formula and a CAS number of 55255-64-6. This compound is classified under the category of benzoic acids and is notable for its applications in high-performance polymers, particularly in the synthesis of polybenzoxazole resins and thermoplastic liquid crystal polymers. The compound serves as a versatile monomer in various polymerization processes due to its unique structural properties.
The compound can be sourced through various synthetic routes, typically involving the condensation of benzoic acid derivatives. It is classified as an aromatic dicarboxylic acid due to the presence of two carboxylic acid functional groups attached to a benzene ring. Its structural characteristics allow it to participate in reactions that form complex polymeric materials, making it a valuable substance in materials science.
The synthesis of 4,4'-[Oxybis(methylene)]bisbenzoic acid can be achieved through several methods, including:
The condensation method is preferred due to its simplicity and cost-effectiveness. The process can be conducted under normal pressure, which further enhances its practicality for industrial applications.
The molecular structure of 4,4'-[Oxybis(methylene)]bisbenzoic acid consists of two benzoic acid moieties connected by a methylene bridge. This structure can be represented as follows:
4,4'-[Oxybis(methylene)]bisbenzoic acid participates in various chemical reactions typical for dicarboxylic acids, including:
The reactivity of this compound is attributed to its carboxylic acid groups, which can undergo dehydration reactions leading to the formation of anhydrides or esters depending on the reaction conditions employed.
The mechanism by which 4,4'-[Oxybis(methylene)]bisbenzoic acid functions in polymer synthesis involves its ability to undergo condensation reactions where water is eliminated during the formation of polymer chains. The process typically involves:
Relevant data indicate that this compound has favorable thermal properties, making it suitable for high-temperature applications in materials science.
4,4'-[Oxybis(methylene)]bisbenzoic acid is primarily used in scientific research and industrial applications, including:
The synthesis of 4,4′-[oxybis(methylene)]bisbenzoic acid (CAS 55255-64-6) relies heavily on Ullmann condensation chemistry, which facilitates the formation of diaryl ether bonds. This copper-mediated reaction couples aryl halides with phenols under basic conditions. As demonstrated in patent CN104311408A, 4-chlorobenzoic acid reacts with 4-hydroxybenzoic acid in dimethyl sulfoxide (DMSO) at 120–140°C using potassium carbonate as a base and copper(I) iodide as a catalyst [1]. The reaction proceeds via a copper(III) intermediate, where oxidative addition of the aryl halide to Cu(I) forms an aryl-copper species, which subsequently undergoes nucleophilic attack by the phenoxide ion [2] [5].
Key challenges include minimizing homocoupling byproducts (e.g., symmetric biaryls) and managing the thermal sensitivity of benzoic acid precursors. Optimization studies reveal that electron-withdrawing carboxylic acid groups enhance electrophilicity at the reaction site, improving coupling yields to 75–92% when aryl bromides/chlorides are activated by substituents para to the halide [9]. Steric hindrance near the reaction center, however, reduces efficiency, as observed with 2-substituted aryl halides (<60% yield) [5].
Table 1: Substrate Scope in Ullmann Synthesis of 4,4'-[Oxybis(methylene)]bisbenzoic Acid
Aryl Halide | Phenol | Catalyst System | Yield (%) |
---|---|---|---|
4-Chlorobenzoic acid | 4-Hydroxybenzoic acid | CuI/K₂CO₃/DMSO | 92 |
4-Bromobenzoic acid | 4-Hydroxybenzoic acid | CuI/Cs₂CO₃/DMF | 88 |
2-Chlorobenzoic acid | 4-Hydroxybenzoic acid | CuI/K₃PO₄/NMP | 58 |
Copper-based catalysts dominate ether-linked bisbenzoic acid synthesis due to their cost-effectiveness and tunable reactivity. Homogeneous systems like CuI paired with bidentate ligands (e.g., phenanthroline or oxalic diamides) accelerate reductive elimination from Cu(III) intermediates, reducing reaction temperatures to 80–100°C while maintaining yields >85% [9]. For example, N,N-dimethylglycine additives facilitate aryl chloride activation—traditionally challenging in Ullmann reactions—by stabilizing reactive copper species [5] [9].
Heterogeneous catalysts, particularly copper nanoparticles (CuNPs), offer recyclability and high surface-to-volume ratios. Colloidal CuNPs (2–20 nm) synthesized via phytoreduction (e.g., using Euphorbia esula extracts) achieve 65–92% coupling yields in DMF at 120°C [9]. However, catalytic activity decreases after 2–3 cycles due to nanoparticle agglomeration and surface oxidation. Ligand-free CuNPs (9.6 nm) under microwave irradiation further minimize decomposition, enabling efficient C–O bond formation without exogenous bases [9].
Table 2: Catalytic Efficiency in Ullmann Ether Synthesis
Catalyst Type | Conditions | Reaction Time (h) | Turnover Number (TON) |
---|---|---|---|
CuI/Phenanthroline | DMSO, 90°C, K₂CO₃ | 6 | 48 |
CuNPs (20–110 nm) | DMF, 120°C, Cs₂CO₃ | 12 | 32 |
CuI/N,N-Dimethylglycine | DMSO, 80°C, K₃PO₄ | 8 | 52 |
Microwave irradiation revolutionizes bisbenzoic acid synthesis by enabling rapid, uniform heating. Traditional Ullmann condensations require 12–24 hours at 120–140°C, whereas microwave systems (150–200 W, 140°C) complete coupling in 20–45 minutes. The dielectric heating mechanism accelerates copper-catalyzed steps by enhancing molecular collision frequency and reducing activation barriers [7]. For instance, 4-chlorobenzoic acid and 4-hydroxybenzoic acid react within 30 minutes under microwave conditions using CuI/DMSO, achieving 89% yield versus 76% in conventional heating [7] [9].
Key parameters include:
This approach reduces energy consumption by 60% and suppresses decarboxylation side reactions, enhancing overall atom economy [7].
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